CHPG
Overview
Description
2-Chloro-5-hydroxyphenylglycine, commonly referred to as CHPG, is a selective agonist of the metabotropic glutamate receptor 5 (mGluR5). This compound is known for its ability to attenuate oxidative stress and inflammation in microglial cells through the TSG-6/NF-κB pathway . It has significant applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Scientific Research Applications
2-Chloro-5-hydroxyphenylglycine has a wide range of applications in scientific research:
Neuroscience: It is used to study the role of mGluR5 in synaptic plasticity, learning, and memory.
Pharmacology: The compound is employed in the development of drugs targeting mGluR5 for the treatment of neurological disorders such as Alzheimer’s disease and schizophrenia.
Cell Biology: It is used to investigate the signaling pathways involved in oxidative stress and inflammation in microglial cells.
Mechanism of Action
- mGluR5 is involved in various physiological processes and has been implicated in numerous CNS disorders .
Target of Action
Mode of Action
Result of Action
Biochemical Analysis
Biochemical Properties
2-Chloro-5-hydroxyphenylglycine plays a crucial role in biochemical reactions, particularly in the modulation of the native voltage-dependent ion channels . It interacts with metabotropic glutamate receptors, specifically mGluR5 , and can potentiate the depolarization of hippocampal CA1 neurons induced through NMDA administration .
Cellular Effects
The effects of 2-Chloro-5-hydroxyphenylglycine on cells are diverse and depend on the cell type and brain region. It has been shown to suppress microglia activation and decrease the release of associated pro-inflammatory mediators . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Chloro-5-hydroxyphenylglycine exerts its effects through binding interactions with metabotropic glutamate receptors . It activates a G protein-coupled signaling pathway, ultimately affecting neuronal activity, gene expression, and synaptic plasticity.
Temporal Effects in Laboratory Settings
It is known that it strongly activates mGluR5b expressed in neurons with an apparent EC50 around 60 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-hydroxyphenylglycine involves the chlorination of hydroxyphenylglycine. The reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production of 2-Chloro-5-hydroxyphenylglycine may involve large-scale chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The specific conditions and reagents used can vary depending on the scale and desired yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-hydroxyphenylglycine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenylglycines .
Comparison with Similar Compounds
2-Chloro-5-hydroxyphenylglycine is unique in its selective activation of mGluR5. Similar compounds include:
3,5-Dihydroxyphenylglycine (DHPG): A potent agonist of group I metabotropic glutamate receptors (mGluR1 and mGluR5), but with different selectivity and efficacy profiles.
2-Chloro-4-hydroxyphenylglycine: Another chlorinated phenylglycine derivative with distinct receptor binding properties and biological activities.
The uniqueness of 2-Chloro-5-hydroxyphenylglycine lies in its specific activation of mGluR5 and its ability to modulate oxidative stress and inflammation pathways, making it a valuable tool in neuroscience and pharmacological research .
Properties
IUPAC Name |
2-amino-2-(2-chloro-5-hydroxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c9-6-2-1-4(11)3-5(6)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIDAFCQFPGYJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(C(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394614 | |
Record name | Chlorohydroxyphenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170846-74-9 | |
Record name | α-Amino-2-chloro-5-hydroxybenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170846-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-hydroxyphenylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170846749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorohydroxyphenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (RS)-2-Chloro-5-hydroxyphenylglycine-amino-2-chloro-5-hydroxybenzeneacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOROHYDROXYPHENYLGLYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSA5YS5PNZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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